

ZSTK474: A Potent Pan-Class I PI3K Inhibitor - A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

ZSTK474 is a novel, orally available s-triazine derivative that acts as a potent, ATP-competitive inhibitor of class I phosphoinositide 3-kinases (PI3Ks).[1] It exhibits a pan-inhibitory profile, targeting all four class I isoforms (α , β , δ , and γ) with high affinity.[2][3][4] This targeted inhibition of the PI3K/Akt/mTOR signaling pathway leads to the suppression of tumor cell growth and proliferation, primarily through the induction of G0/G1 cell cycle arrest rather than apoptosis.[1][5] Preclinical studies have demonstrated significant antitumor efficacy in various cancer models, both in vitro and in vivo.[2][6] This technical guide provides an in-depth overview of the mechanism of action of **ZSTK474**, including its isoform selectivity, impact on downstream signaling, and detailed experimental protocols for its characterization.

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K) pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.





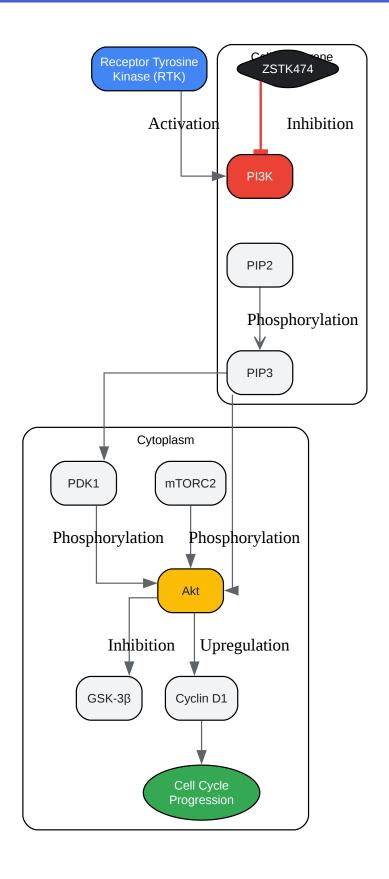


ZSTK474 exerts its antitumor effects by directly inhibiting the catalytic activity of class I PI3K isoforms.[2] As an ATP-competitive inhibitor, **ZSTK474** binds to the ATP-binding pocket of the p110 catalytic subunit of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][3] This blockade of PIP3 production leads to the subsequent inactivation of downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B).[6]

The inhibition of Akt phosphorylation by **ZSTK474** has been shown to decrease the levels of phosphorylated glycogen synthase kinase 3β (GSK- 3β) and cyclin D1, key regulators of cell cycle progression.[6] This ultimately results in a G0/G1 phase cell cycle arrest, thereby halting tumor cell proliferation.[5] Notably, **ZSTK474**'s primary mechanism of action is cytostatic rather than cytotoxic, as it does not typically induce significant apoptosis in most cancer cell lines.[5]

PI3K Signaling Pathway and ZSTK474 Inhibition





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Caption: The PI3K/Akt signaling pathway and the inhibitory action of ZSTK474.



Quantitative Data: Isoform Selectivity and Potency

ZSTK474 is characterized as a pan-class I PI3K inhibitor, demonstrating potent inhibition across all four isoforms. The following tables summarize the in vitro inhibitory activities of **ZSTK474** against the PI3K isoforms.

Table 1: IC50 Values of ZSTK474 for Class I PI3K Isoforms

PI3K Isoform	IC50 (nM)	Reference
ΡΙ3Κα	16	[2][3]
РІЗКβ	44	[2][3]
ΡΙ3Κδ	4.6 - 5	[2][3]
РІЗКу	49	[2][3]

Table 2: Ki Values of ZSTK474 for Class I PI3K Isoforms

PI3K Isoform	Ki (nM)	Reference
ΡΙ3Κα	6.7	[7]
РІЗКβ	10.4	[7]
ΡΙ3Κδ	1.8	[7]
РІЗКу	11.7	[7]

These data indicate that while **ZSTK474** is a pan-inhibitor, it exhibits a slightly higher potency for the PI3K δ isoform.[7][8]

Experimental Protocols In Vitro PI3K Enzyme Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This non-radioactive assay is a common method to determine the enzymatic activity of PI3K and the inhibitory potential of compounds like **ZSTK474**.[2]



Principle: The assay measures the production of PIP3 through a competitive immunoassay format. A biotinylated PIP3 tracer competes with the PIP3 produced by the enzyme for binding to a GST-tagged GRP1-PH domain, which is in turn detected by a Europium-labeled anti-GST antibody. The HTRF signal is inversely proportional to the amount of PIP3 produced.

Protocol Outline:

- Reaction Setup: In a 384-well plate, combine the PI3K enzyme (e.g., recombinant human PI3Kα, β, δ, or γ), the lipid substrate (PIP2), and the test compound (ZSTK474) in a reaction buffer.
- Initiation: Start the kinase reaction by adding ATP.
- Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 30-60 minutes).
- Termination and Detection: Stop the reaction and add the detection reagents: a mixture of biotin-PIP3, GST-GRP1-PH, and Europium-labeled anti-GST antibody.
- Signal Reading: After another incubation period, read the plate on an HTRF-compatible reader.
- Data Analysis: Calculate the percent inhibition based on the signals from control wells (no inhibitor) and background wells (no enzyme). IC50 values are determined by fitting the data to a dose-response curve.

Experimental Workflow for In Vitro PI3K HTRF Assay



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Caption: A generalized workflow for determining the IC50 of ZSTK474 using an HTRF assay.

Western Blot Analysis of Akt Phosphorylation

This technique is used to assess the downstream effects of **ZSTK474** on the PI3K pathway within cells.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate sample that has been separated by gel electrophoresis. By using antibodies that specifically recognize the phosphorylated form of a protein (e.g., phospho-Akt Ser473), one can determine the effect of a compound on its activation state.

Protocol Outline:

- Cell Treatment: Culture cancer cells to a desired confluency and treat with various concentrations of ZSTK474 for a specified time.
- Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
- Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
- Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.
- Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting:
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with a primary antibody specific for phospho-Akt (e.g., Ser473 or Thr308).
 - Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).



- Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
- Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed for total Akt and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Structural Basis of Inhibition

The co-crystal structure of **ZSTK474** in complex with the p110 δ isoform of PI3K has been elucidated, providing a detailed understanding of its binding mode.

ZSTK474 binds within the ATP-binding pocket of the kinase domain. Key interactions include:

- A hydrogen bond between the oxygen atom of one of the morpholino groups and the backbone amide of Valine 828 in the hinge region.
- The benzimidazole group extends into an "affinity pocket," where its nitrogen can act as a hydrogen bond acceptor for the primary amine of Lysine 779.

These interactions stabilize the binding of **ZSTK474** in the active site, effectively preventing the binding of ATP and subsequent kinase activity.

Conclusion

ZSTK474 is a well-characterized, potent pan-class I PI3K inhibitor with a clear mechanism of action. Its ability to effectively block the PI3K/Akt signaling pathway and induce cell cycle arrest underscores its potential as an anticancer therapeutic. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers working with this compound and other PI3K inhibitors. Further investigation into its clinical efficacy and potential combination therapies is warranted.

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